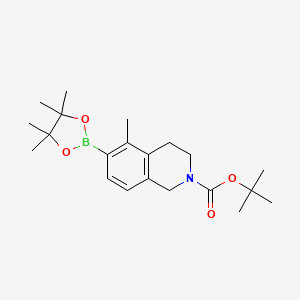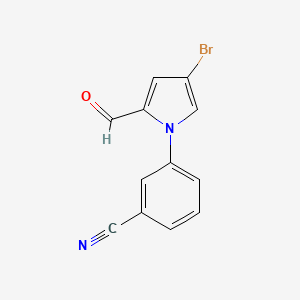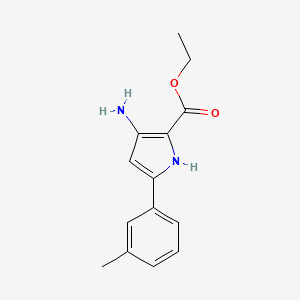
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an ethyl ester group, an amino group, and a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and 3-methylphenylamine.
Esterification: The carboxylate group can be introduced through esterification, where the carboxylic acid derivative of the pyrrole is reacted with ethanol in the presence of an acid catalyst.
Amination: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the pyrrole ring is replaced by an amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the aromatic ring, leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with the methyl group in a different position on the phenyl ring.
Ethyl 3-amino-5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
ethyl 3-amino-5-(3-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-11(15)8-12(16-13)10-6-4-5-9(2)7-10/h4-8,16H,3,15H2,1-2H3 |
InChI-Schlüssel |
YKPBEYDEIWDHGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
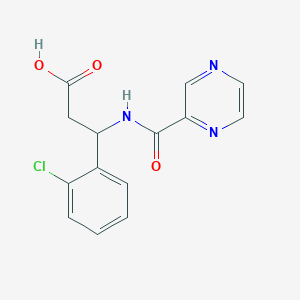
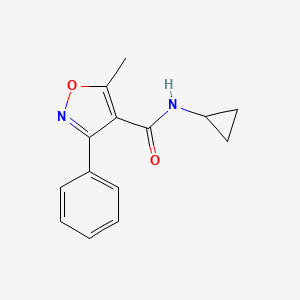
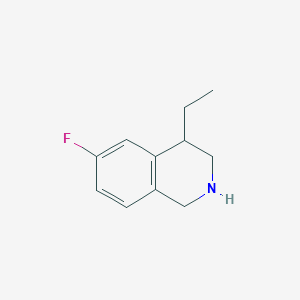
![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
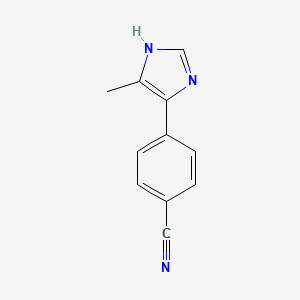
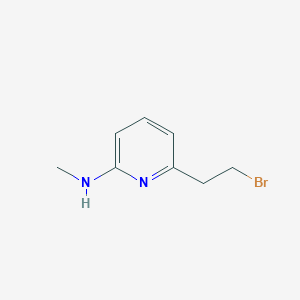

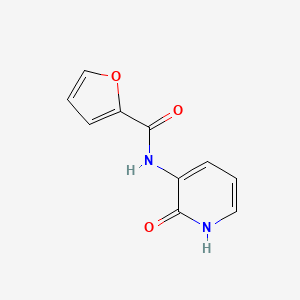
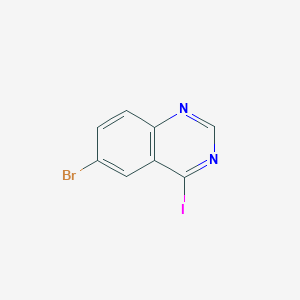
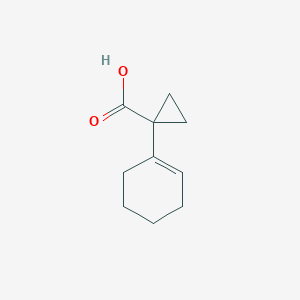
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
